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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the statistical analysis plan and key

experimental protocols for the clinical efficacy trials of AZD1222, the COVID-19 vaccine co-

invented by the University of Oxford and its spin-out company, Vaccitech. The information is

compiled from publicly available trial protocols, press releases, and publications to guide

researchers and professionals in understanding the framework for assessing the vaccine's

efficacy and safety.

Data Presentation: Summary of Key Efficacy Trials
The efficacy of AZD1222 has been evaluated in multiple Phase III clinical trials. The primary

analysis of these trials was designed to assess the prevention of symptomatic COVID-19.

Below are summary tables of the key trial designs and efficacy results.

Table 1: Overview of Key AZD1222 Phase III Efficacy
Trials
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Trial

Identifier

Geographic

Locations

Key

Population
Enrollment

Dosing

Regimen

Primary

Efficacy

Endpoint

D8110C0000

1 (US Phase

III)

US, Peru,

Chile

Adults ≥18

years
32,449

Two standard

doses (5 x

10¹⁰ viral

particles)

administered

four weeks

apart.[1][2]

Prevention of

symptomatic

COVID-19.

COV002 (UK

Phase II/III)

United

Kingdom

Adults ≥18

years
12,390

Varied,

including a

half dose

followed by a

full dose, and

two full

doses.

Prevention of

symptomatic

COVID-19.

COV003

(Brazil Phase

III)

Brazil
Adults ≥18

years
10,300

Two standard

doses.

Prevention of

symptomatic

COVID-19.[3]

Table 2: Summary of Primary Efficacy Analysis Results
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Trial/Analysis

Vaccine Efficacy

(VE) Against

Symptomatic

COVID-19

VE Against Severe

Disease and

Hospitalization

Key Findings

US Phase III

(D8110C00001) -

Interim Analysis

79% 100%

Efficacy was

consistent across

ethnicity and age, with

80% efficacy in

participants aged 65

and over.[1]

US Phase III

(D8110C00001) -

Primary Analysis

76% (95% CI: 68% to

82%)
100%

Confirmed vaccine

efficacy consistent

with the interim

analysis.[2]

UK & Brazil Trials -

Pooled Interim

Analysis

70.4% (combined

regimens)

No hospitalizations or

severe cases in the

vaccine group.

One regimen showed

90% efficacy (half

dose followed by full

dose), another

showed 62% (two full

doses).

Experimental Protocols
The following sections detail the methodologies for key experiments cited in the AZD1222

efficacy trials.

Participant Enrollment and Randomization
Objective: To enroll a diverse population of adults at risk of SARS-CoV-2 infection and

randomize them to receive either AZD1222 or a placebo.

Protocol:

Inclusion Criteria: Participants were generally adults aged 18 years and older, who were

healthy or had medically stable chronic diseases. A key inclusion criterion was an increased
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risk for exposure to the SARS-CoV-2 virus.

Exclusion Criteria: Individuals with a known history of SARS-CoV-2 infection or severe

allergic reaction to a previous vaccine were typically excluded.

Randomization: Participants were randomized in a 2:1 ratio to receive either AZD1222 or a

saline placebo. The randomization was double-blind, where neither the participants nor the

investigators knew the treatment assignment.

Stratification: In the US Phase III trial, randomization was stratified by age (≥18 to <65 years,

and ≥65 years) to ensure adequate representation of older adults.

Vaccine Administration
Objective: To administer the investigational vaccine or placebo according to the protocol-

defined schedule.

Protocol:

Dosage: The standard dose of AZD1222 was approximately 5 x 10¹⁰ viral particles.

Administration: The vaccine was administered as an intramuscular injection into the deltoid

muscle.

Dosing Schedule: In the US Phase III trial, two doses were administered four weeks apart.

Other trials explored different dosing intervals.

Efficacy Endpoint Assessment
Objective: To determine the efficacy of AZD1222 in preventing symptomatic COVID-19.

Protocol:

Case Definition: A case of symptomatic COVID-19 was typically defined as a positive SARS-

CoV-2 RT-PCR test in a participant with one or more predefined symptoms (e.g., fever,

cough, shortness of breath, etc.).
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Surveillance: Participants were monitored for the development of symptoms consistent with

COVID-19. If symptoms occurred, a nasal swab was collected for RT-PCR testing.

Primary Endpoint Analysis: The primary efficacy analysis was performed after a prespecified

number of symptomatic COVID-19 cases had accrued in the study population. The analysis

compared the incidence of cases in the AZD1222 group to the placebo group.

Safety and Reactogenicity Monitoring
Objective: To assess the safety profile of AZD1222, including solicited local and systemic

adverse events.

Protocol:

Solicited Adverse Events: For a subset of participants, solicited local (e.g., pain, redness,

swelling at the injection site) and systemic (e.g., fever, headache, fatigue) adverse events

were collected via an electronic diary for a defined period after each vaccination.

Unsolicited Adverse Events: All participants were monitored for unsolicited adverse events

throughout the trial.

Serious Adverse Events (SAEs): All SAEs were recorded and reviewed by an independent

Data Safety Monitoring Board (DSMB) to ensure participant safety.

Immunogenicity Assessment
Objective: To measure the immune response induced by AZD1222.

Protocol:

Sample Collection: Blood samples were collected from a subset of participants at baseline

and at various time points after vaccination.

Humoral Immunogenicity:

ELISA: An enzyme-linked immunosorbent assay (ELISA) was used to measure the levels

of anti-SARS-CoV-2 spike (S) and receptor-binding domain (RBD) IgG antibodies in

serum.
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Neutralization Assay: A pseudovirus or live virus neutralization assay was performed to

determine the titer of neutralizing antibodies capable of preventing virus entry into cells.

Cellular Immunogenicity:

ELISpot: An enzyme-linked immunospot (ELISpot) assay was used to quantify the number

of T cells producing interferon-gamma (IFN-γ) in response to SARS-CoV-2 spike protein

antigens.

Mandatory Visualization
AZD1222 Mechanism of Action and Immune Response
Workflow
The following diagram illustrates the workflow from vaccine administration to the generation of

a protective immune response.
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Click to download full resolution via product page

Caption: AZD1222 Mechanism of Action Workflow.

Logical Flow of a Phase III Efficacy Trial
This diagram outlines the logical progression of a typical Phase III vaccine efficacy trial, from

participant recruitment to final analysis.
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Caption: Phase III Vaccine Efficacy Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AZD1222 US Phase III trial met primary efficacy endpoint in preventing COVID-19 at
interim analysis [astrazeneca.com]

2. AZD1222 US Phase III primary analysis confirms safety and efficacy [astrazeneca.com]

3. AZD1222 Oxford Phase III trials interim analysis results published in The Lancet
[astrazeneca.com]

To cite this document: BenchChem. [Statistical Analysis Plan for AZD1222 Efficacy Trials:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12430860#statistical-analysis-plan-for-azd1222-
efficacy-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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